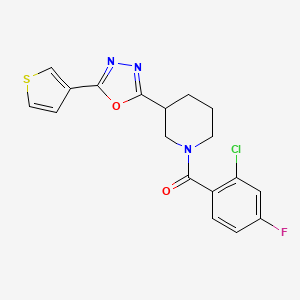
1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as P7C3, and it has been found to exhibit neuroprotective properties that could be beneficial in treating neurological disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione, due to its complex structure, has significant relevance in the synthesis of a variety of heterocyclic compounds, which are of interest in medicinal chemistry and materials science. The synthesis and characterization of related compounds provide insights into the methods that could be applicable for the synthesis of this compound. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol indicates a methodological approach to introducing methoxyphenyl functionalities into heterocyclic frameworks (Hassan et al., 2014).
Cytotoxicity and Biological Activities
The evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of synthesized compounds related to this compound highlights the potential biomedical applications of such molecules. The structurally similar compounds, demonstrating in vitro cytotoxic activity, suggest a pathway for exploring the anticancer properties of the target compound (Hassan et al., 2014).
Antioxidative Potential
The synthesis and study of pyrazolyl-phthalazine-dione derivatives for their antioxidative activity provide a precedent for the assessment of antioxidative potential in similar compounds. Such studies reveal that compounds possessing specific structural motifs can exhibit significant antioxidative properties, which is valuable in the context of developing therapeutic agents against oxidative stress-related diseases (Simijonović et al., 2018).
Green Chemistry Approaches
The L-proline-catalyzed synthesis of complex heterocyclic compounds via "on water" protocols demonstrates an environmentally benign approach to chemical synthesis. This method's atom economy and the absence of extraction and chromatographic purification steps make it a sustainable alternative for synthesizing structurally complex molecules, potentially including this compound (Rajesh et al., 2011).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-7-3-4-8-15(14)13-20-11-12-21(19(23)18(20)22)16-9-5-6-10-17(16)24-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOPHHXKJXGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

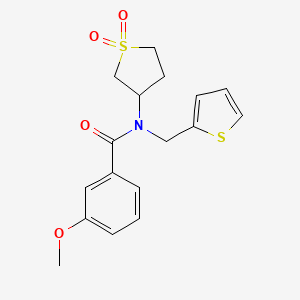
![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)

![2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2821341.png)
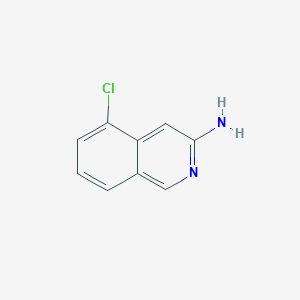


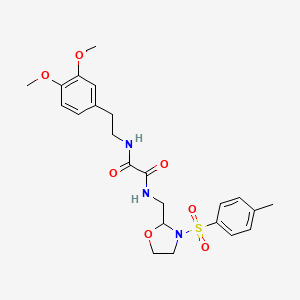
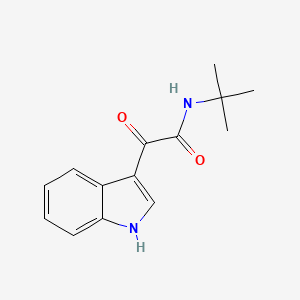
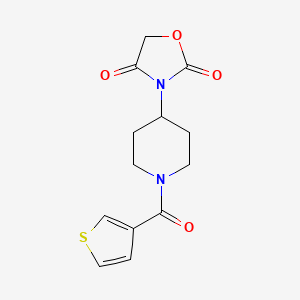
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)
